
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate is a chemical compound known for its unique structure and properties It is an ester formed by the reaction of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol with dodecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate typically involves the esterification of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and under reflux conditions to drive the reaction to completion. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol and dodecanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ester group or other functional groups present in the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include the original alcohol and acid from hydrolysis, oxidized derivatives from oxidation, and reduced forms from reduction reactions.
Aplicaciones Científicas De Investigación
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with biological systems. The compound may also modulate specific enzymes or receptors, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl p-(butylamino)benzoate
Uniqueness
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate is unique due to its specific ester linkage and the presence of a long polyether chain. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
185011-41-0 |
|---|---|
Fórmula molecular |
C31H62O11 |
Peso molecular |
610.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C31H62O11/c1-3-4-5-6-7-8-9-10-11-12-31(32)42-30-29-41-28-27-40-26-25-39-24-23-38-22-21-37-20-19-36-18-17-35-16-15-34-14-13-33-2/h3-30H2,1-2H3 |
Clave InChI |
NYKQSILRQQTXTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




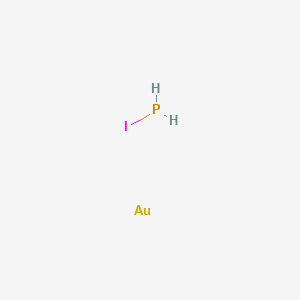

dimethyl-](/img/structure/B14263596.png)
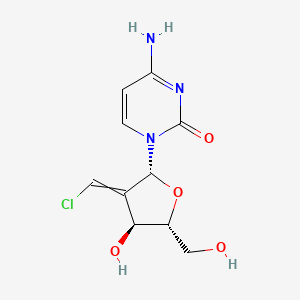
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
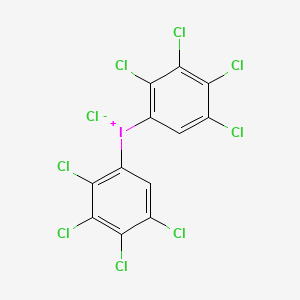
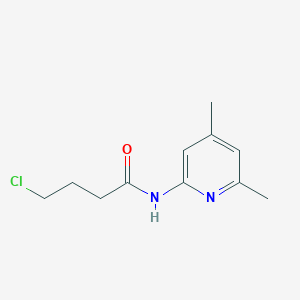
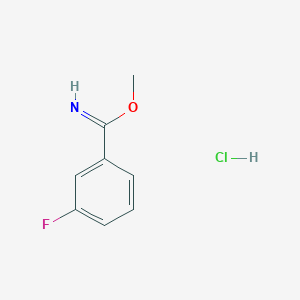
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)

